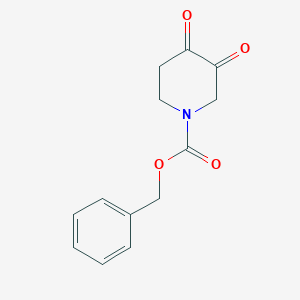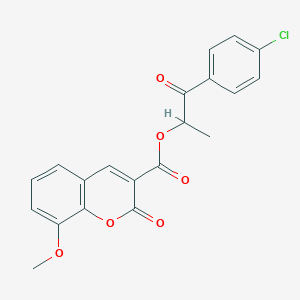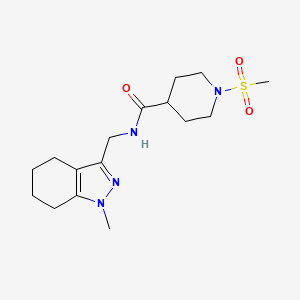![molecular formula C14H16N2O B3014029 N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797892-65-9](/img/structure/B3014029.png)
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity .
Chemical Reactions Analysis
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules. In biology, it is studied for its potential as a neurotransmitter re-uptake inhibitor, which could have implications for the treatment of neurological disorders . In medicine, its unique structure and biological activity make it a candidate for drug development .
Mechanism of Action
The mechanism of action of N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with molecular targets such as monoamine neurotransmitter transporters. By inhibiting the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, it can modulate synaptic transmission and potentially alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids such as scopolamine and atropine, which also interact with neurotransmitter systems but have different pharmacological profiles .
Properties
IUPAC Name |
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(15-11-5-2-1-3-6-11)16-12-7-4-8-13(16)10-9-12/h1-7,12-13H,8-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFPDMWMHVCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)

![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)
![(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-3a,4,5,9b-tetrahydrobenzo[e]indole;perchlorate](/img/structure/B3013959.png)

![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3013964.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

